1-(3-Methylbutanoyl)piperidine-4-carboxylic acid
Overview
Description
1-(3-Methylbutanoyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a carboxylic acid functional group at the fourth position and a 3-methylbutanoyl group at the first position of the piperidine ring .
Preparation Methods
The synthesis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the acylation of piperidine-4-carboxylic acid with 3-methylbutanoyl chloride under basic conditions . The reaction typically proceeds in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
1-(3-Methylbutanoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-Methylbutanoyl)piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its anti-inflammatory or antimicrobial properties .
Comparison with Similar Compounds
1-(3-Methylbutanoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Methylbutanoyl)piperidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the methyl group and the carboxylic acid group.
1-(3-Methylbutanoyl)piperidine-3-carboxylic acid: This compound has the same substituents but at different positions on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(3-methylbutanoyl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(2)7-10(13)12-5-3-9(4-6-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTTVJRTMHFDHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588110 | |
Record name | 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926238-85-9 | |
Record name | 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Methylbutanoyl)-4-piperidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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